
Laninamivir
Overview
Description
Laninamivir is a long-acting neuraminidase inhibitor (NAI) used for the treatment and prophylaxis of influenza A and B viruses. Its prodrug, this compound octanoate (CS-8958), is administered via inhalation and metabolized intracellularly by esterases in the respiratory tract to release the active compound, this compound (R-125489) . Structurally, this compound is a sialic acid analogue closely resembling zanamivir but distinguished by a 7-methoxy group and a 4-guanidino moiety that enhances binding to the neuraminidase (NA) active site . Its unique pharmacokinetic profile allows prolonged retention in respiratory tissues, maintaining concentrations exceeding the 50% inhibitory concentration (IC₅₀) for at least 10 days post-administration . This characteristic enables a single-dose regimen, contrasting with the multi-dose requirements of other NAIs like zanamivir and oseltamivir .
Preparation Methods
The preparation of laninamivir involves several synthetic routes and reaction conditions. One method involves the reaction of zanamivir with methanol in the presence of an acid cation resin to obtain zanamivir methyl ester . This ester then reacts with dimethyl carbonate under alkaline conditions to produce an intermediate compound . Subsequent reactions with methyl iodide and an alkali, followed by adjustment of pH using a cation resin, yield another intermediate . Finally, this intermediate reacts with octanoyl chloride to produce this compound octanoate . This method is characterized by its simplicity, low cost, low energy consumption, and high product purity .
Chemical Reactions Analysis
Laninamivir undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include methanol, dimethyl carbonate, methyl iodide, and octanoyl chloride.
Major Products: The major product formed from these reactions is this compound octanoate.
Scientific Research Applications
Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) effective against seasonal influenza, including oseltamivir-resistant strains, in adults . It is a prodrug of R-125489, which inhibits neuraminidase in influenza A and B viruses, preventing viral growth and reducing the duration of illness .
Scientific Research Applications
This compound octanoate has been evaluated in clinical trials for both treatment and post-exposure prophylaxis of influenza .
Treatment of Influenza
- A single inhalation of this compound octanoate has been found to be effective for treating seasonal influenza in adults .
- In a double-blind, randomized controlled trial, this compound octanoate was compared to oseltamivir for treating influenza patients . Patients aged 20 years and older with influenza symptoms were given either 40 mg of this compound octanoate, 20 mg of this compound octanoate, or oseltamivir. This compound octanoate was administered via a single inhalation on day 1, while oseltamivir (75 mg) was given orally twice daily for 5 days. The primary endpoint was the time to illness alleviation .
- The median time to illness alleviation was similar between the 40-mg this compound octanoate group (73.0 hours) and the oseltamivir group (73.6 hours) .
- A study showed that this compound octanoate has similar efficacy and safety to oseltamivir in treating influenza, including influenza A(H1N1)2009, in patients with chronic respiratory diseases .
Post-Exposure Prophylaxis
- This compound octanoate has also been studied for post-exposure prophylaxis against influenza .
- A double-blind, multicenter, randomized, placebo-controlled study assessed the effectiveness of a single 40 mg dose of this compound octanoate compared to placebo for post-exposure prophylaxis. Participants who had lived with someone with influenza within 48 hours of their symptom onset were randomly assigned to receive 40 mg of this compound octanoate in a single dose, 20 mg of this compound octanoate once daily for 2 days, or a placebo. The primary endpoint was the proportion of participants who developed clinical influenza (defined as influenza virus positive, an axillary temperature >37.5°C, and at least two symptoms) over a 10-day period .
- A single 40 mg dose of this compound octanoate significantly reduced the development of influenza compared to the placebo (P = 0.001) .
Comparative Efficacy
- This compound is one of several neuraminidase inhibitors (NIs) used to prevent and treat influenza . Other NIs include zanamivir, oseltamivir and peramivir .
- One study compared oseltamivir (75 mg twice daily for 5 days), this compound (40 mg once), and peramivir (300 mg once) in outpatients with seasonal influenza. The study collected data on the course of symptoms such as fever, coughing, sore throat, nasal discharge, headache, muscle pains, joint pains, nausea/vomiting, and diarrhea .
This compound Nebulizer
- One study compared a this compound nebulizer group, and other drugs group. The this compound nebulizer group had a significantly higher proportion of influenza B patients than the other drugs group .
Data Tables
Safety and Tolerability
Mechanism of Action
Laninamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . This enzyme is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the respiratory tract . The compound binds to the active site of neuraminidase, inducing conformational changes that inhibit its activity .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Laninamivir vs. Zanamivir :
- Structural Similarities: Both possess a 4-guanidino group that forms critical hydrogen bonds with conserved NA residues (e.g., Glu119, Asp151, and Trp178) .
- Key Differences : this compound’s 7-methoxy group replaces zanamivir’s hydroxyl group. This modification slightly reduces inhibition potency (IC₅₀ values for this compound are 1.53–2.29× higher than zanamivir across NA subtypes) but enhances pharmacokinetic longevity .
- Binding Dynamics: The 4-guanidino group in both drugs requires a flexible 150-loop in NA for optimal binding. Group 1 NAs (e.g., N5) with a preformed 150-cavity exhibit better inhibition than Group 2 subtypes (e.g., p57N2) .
This compound vs. Oseltamivir :
- Structural Divergence : Oseltamivir contains a hydrophobic pentyl ether side chain, enabling oral bioavailability but reducing similarity to the natural NA substrate (sialic acid). This structural difference renders oseltamivir more susceptible to resistance mutations (e.g., H274Y) .
- Resistance Profile : this compound retains efficacy against oseltamivir-resistant strains (e.g., H1N1-H274Y) due to its distinct binding mode, which avoids steric clashes caused by oseltamivir’s hydrophobic group .
Pharmacokinetic and Clinical Efficacy
Table 1: Comparative IC₅₀ Values (nM) of NAIs Against Influenza NA Subtypes
NA Subtype | This compound | Zanamivir | Oseltamivir | This compound Octanoate |
---|---|---|---|---|
Group 1 (N5) | 0.90 | 0.59 | 0.83 | 389 |
Atypical Group 1 (p09N1) | 1.83 | 1.11 | 0.54 | 947 |
Group 2 (p57N2) | 3.12 | 1.36 | 0.79 | 129 |
Source: Structural and Functional Analysis of this compound
Key Findings :
- This compound octanoate’s prodrug form exhibits lower in vitro potency (IC₅₀: 129–947 nM) compared to its active metabolite (IC₅₀: 0.90–3.12 nM), reflecting delayed hydrolysis .
- Clinically, a single this compound dose reduced symptom duration in H1N1-infected children by 60.9–66.2 hours compared to oseltamivir, particularly against oseltamivir-resistant strains . For H3N2 and influenza B, efficacy was comparable to oseltamivir .
Prophylactic Use
This compound octanoate demonstrated 77–78% efficacy in preventing influenza in household contacts when administered as a 2-day post-exposure regimen, comparable to 3-day oseltamivir prophylaxis .
Biological Activity
Laninamivir is a neuraminidase inhibitor (NAI) used primarily for the treatment and prevention of influenza. Its unique structure and mechanism of action allow it to effectively inhibit various strains of influenza viruses, including those resistant to other antiviral agents like oseltamivir. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables highlighting its efficacy and safety.
Structural Characteristics
This compound is structurally related to the NA transition state analogue Neu5Ac2en, with a core structure that includes a 4-guanidino group and a 7-methoxy group, enhancing its binding affinity to neuraminidase (NA) enzymes from different influenza virus subtypes. The presence of the 7-methoxy group increases its retention in lung tissues, making it effective even after a single inhalation dose .
This compound functions by binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues from glycoproteins on the host cell surface. This inhibition blocks viral release and spread, effectively controlling influenza infection. Studies have shown that this compound exhibits potent inhibition against various NA subtypes, including those resistant to oseltamivir .
Case Study: Post-Exposure Prophylaxis
A clinical trial involving 803 participants demonstrated that a single administration of this compound octanoate significantly reduced the incidence of clinical influenza compared to placebo. The results indicated a relative risk reduction of 62.8% for the 40 mg dose and 63.1% for the 20 mg dose . The proportions of participants with symptomatic influenza were notably lower in the treatment groups compared to placebo (Table 1).
Treatment Group | Clinical Influenza (%) | Symptomatic Influenza (%) |
---|---|---|
This compound 40 mg | 4.5% (12/267) | 8.6% (23/267) |
This compound 20 mg | 4.5% (13/269) | 9.3% (25/269) |
Placebo | 12.1% (32/265) | 18.9% (50/265) |
Case Study: Efficacy in Adults with Influenza
In another double-blind randomized trial involving 996 patients, this compound octanoate was compared to oseltamivir for treating influenza. The median time to illness alleviation was similar between groups, with this compound showing a slightly faster recovery time in some cases . Notably, the proportion of patients shedding the virus at day three was significantly lower in those treated with this compound compared to oseltamivir (P = .006) .
Safety Profile
This compound has been reported to have a favorable safety profile, with adverse effects comparable to those observed with placebo treatments. In trials involving patients with chronic respiratory diseases, no specific adverse events related to this compound were reported, indicating its relative safety even in vulnerable populations .
Q & A
Basic Research Questions
Q. What are the key structural features of laninamivir that contribute to its neuraminidase (NA) inhibitory activity?
- Methodological Answer : The 4-guanidino group and 7-methoxy group are critical for binding to the NA active site. The 4-guanidino group forms hydrogen bonds with residues like Glu119 and Asp151, while the 7-methoxy group enhances hydrophobic interactions with Ile222. Structural analysis using X-ray crystallography (e.g., resolving NA-laninamivir complexes at <2.2 Å resolution) and comparative binding assays with zanamivir can validate these interactions .
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy against diverse influenza strains?
- Methodological Answer : Use neuraminidase inhibition (NI) assays to measure IC50 values against reference strains (e.g., A/H1N1, A/H3N2). Complement this with plaque reduction assays in MDCK cells to assess viral replication inhibition. Include oseltamivir-resistant strains (e.g., H275Y mutants) to evaluate cross-resistance profiles .
Q. What methodologies are recommended to assess this compound octanoate’s prodrug conversion and bioavailability?
- Methodological Answer : Conduct pharmacokinetic (PK) studies in animal models using mass spectrometry to track prodrug hydrolysis into active this compound. Compare inhalation vs. systemic administration to evaluate lung-specific bioavailability. Clinical trials should measure plasma and respiratory mucosal concentrations post-inhalation .
Advanced Research Questions
Q. What mechanisms underlie this compound resistance in influenza A subtypes, and how can these be experimentally characterized?
- Methodological Answer : Resistance arises from NA mutations (e.g., E119G, R292K) or HA substitutions (e.g., S138A/P194L in H3N2). Serial passage of viruses under this compound pressure in vitro can select resistant variants. Genotypic analysis (Sanger sequencing) and phenotypic assays (NI assays, receptor-binding avidity tests) are essential to confirm resistance mechanisms .
Q. How can structural differences between group 1 (N1) and group 2 (N2) neuraminidases inform this compound’s inhibitory potency?
- Methodological Answer : Compare crystal structures of this compound-bound N1 and N2 to identify group-specific interactions. For example, group 1 NAs have a flexible 150-loop that accommodates the 4-guanidino group, enhancing binding. Molecular dynamics simulations can further elucidate conformational changes during inhibitor binding .
Q. How should researchers address contradictions in clinical trial data comparing single-dose this compound with multi-dose oseltamivir?
- Methodological Answer : Perform meta-analyses stratified by patient age, viral subtype, and oseltamivir resistance status. For example, this compound’s efficacy in children may differ from adults due to immune response variability. Use multivariate regression to adjust for confounding factors like pre-existing immunity .
Q. What experimental approaches can differentiate HA-mediated resistance from NA-mediated resistance in this compound-treated influenza strains?
- Methodological Answer : Use reverse genetics to introduce HA or NA mutations individually into isogenic viral backgrounds. Compare viral fitness (e.g., replication kinetics in ferret models) and drug susceptibility in NI vs. plaque reduction assays. HA mutations often alter receptor-binding affinity, which can be quantified via glycan microarray analysis .
Q. Data Analysis and Contradiction Resolution
Q. How to reconcile discrepancies between in vitro potency and clinical outcomes for this compound?
- Methodological Answer : Investigate host factors (e.g., mucociliary clearance affecting drug retention in the respiratory tract) using ex vivo human airway epithelial cell models. Correlate PK/PD parameters (e.g., AUC/MIC ratios) with clinical symptom resolution timelines .
Q. What statistical frameworks are optimal for analyzing time-to-symptom-resolution data in this compound trials?
- Methodological Answer : Use Cox proportional hazards models to account for censored data (e.g., patients withdrawing early). Include covariates like baseline viral load and comorbidities. Sensitivity analyses can address missing data assumptions .
Q. Tables for Key Findings
Properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203120-17-6 | |
Record name | Laninamivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laninamivir [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laninamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANINAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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